1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide

Catalog No.
S936970
CAS No.
2098134-41-7
M.F
C10H12N6
M. Wt
216.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximida...

CAS Number

2098134-41-7

Product Name

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide

IUPAC Name

2-ethyl-5-pyrazin-2-ylpyrazole-3-carboximidamide

Molecular Formula

C10H12N6

Molecular Weight

216.24 g/mol

InChI

InChI=1S/C10H12N6/c1-2-16-9(10(11)12)5-7(15-16)8-6-13-3-4-14-8/h3-6H,2H2,1H3,(H3,11,12)

InChI Key

ZMNHNYMZRIIGTP-UHFFFAOYSA-N

SMILES

CCN1C(=CC(=N1)C2=NC=CN=C2)C(=N)N

Canonical SMILES

CCN1C(=CC(=N1)C2=NC=CN=C2)C(=N)N

Anti-tubercular Agents

Anti-Fibrosis Activity

Crystal Structure Studies

Biological Potential of Indole Derivatives

Anti-Tubercular Agents

Crystal Structure Studies

1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide is an organic compound belonging to the pyrazole family, characterized by the presence of both pyrazole and pyrazine moieties. Its structure features an ethyl group attached to the nitrogen of the pyrazole ring, and a carboximidamide functional group at the 5-position of the pyrazole. This compound is notable for its potential pharmacological applications, particularly in the development of anti-tubercular agents, as it has shown significant activity against Mycobacterium tuberculosis .

, which include:

  • Oxidation: 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to products such as carboxylic acids or ketones.
  • Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in alcohols or amines.
  • Substitution Reactions: The compound can engage in nucleophilic or electrophilic substitution reactions depending on the functional groups present .

This compound has demonstrated promising biological activity, particularly as a potential anti-tubercular agent. Research indicates that derivatives of pyrazinamide, which share structural similarities with 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide, have been effective against Mycobacterium tuberculosis with low inhibitory concentrations . The mechanism of action likely involves interaction with specific enzymes or receptors associated with bacterial metabolism.

The synthesis of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide typically involves several steps:

  • Formation of the Pyrazole Ring: This can be achieved through cyclocondensation reactions involving hydrazine derivatives and suitable carbonyl precursors.
  • Introduction of the Pyrazine Group: The pyrazine moiety can be introduced via coupling reactions with appropriate pyrazine derivatives.
  • Formation of the Carboximidamide Group: This step may involve reacting an intermediate with cyanamide or similar reagents under controlled conditions .

1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide has several applications:

  • Medicinal Chemistry: It serves as a scaffold for developing new anti-tubercular agents.
  • Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
  • Material Science: It may also find utility in the development of novel materials due to its unique chemical properties .

Studies on the interactions of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide with biological targets are crucial for understanding its pharmacological potential. Research suggests that compounds within this class can modulate enzyme activity and receptor function, which is essential for their therapeutic effects against bacterial infections . Further experimental studies are needed to elucidate specific molecular targets and pathways involved.

Several compounds share structural similarities with 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide. These include:

Compound NameKey Features
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamideContains a thiophene group; potential anti-inflammatory properties.
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrileFeatures a different acetonitrile substituent; used in biological studies.
1-(2-chloroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamideContains a chloroethyl group; may have distinct reactivity profiles.
1-(2-fluoroethyl)-3-(furan-3-yl)-1H-pyrazole-5-carboximidamideIncorporates a furan ring; potential for different biological activities.

Uniqueness

The uniqueness of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide lies in its specific combination of functional groups, particularly the ethyl group and carboximidamide moiety. This structural arrangement may confer distinct chemical reactivity and biological properties compared to other similar compounds, making it a valuable candidate for further pharmacological exploration .

XLogP3

-0.6

Dates

Last modified: 08-16-2023

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